2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole

Catalog No.
S14240384
CAS No.
M.F
C6H6N4S2
M. Wt
198.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole

Product Name

2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole

IUPAC Name

5-(4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C6H6N4S2

Molecular Weight

198.3 g/mol

InChI

InChI=1S/C6H6N4S2/c1-3-4(11-2-8-3)5-9-10-6(7)12-5/h2H,1H3,(H2,7,10)

InChI Key

RNCZRNXKKYMNKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=NN=C(S2)N

2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole is a heterocyclic compound characterized by the presence of both thiazole and thiadiazole rings. Its molecular formula is C7H8N4S3C_7H_8N_4S_3, and it features an amino group at the second position and a thiazole ring at the fifth position of the thiadiazole structure. This compound is notable for its diverse chemical properties and potential applications in various fields, particularly in medicinal chemistry due to its biological activities.

The chemical reactivity of 2-amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole is influenced by the functional groups present in its structure. The amino group can participate in nucleophilic substitution reactions, while the thiazole moiety can engage in electrophilic aromatic substitution. This compound can undergo diazotization followed by coupling reactions to form azo derivatives, which are important in dye chemistry. For instance, it can react with phenolic compounds to yield azo dyes, demonstrating its utility in synthetic organic chemistry .

2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Research indicates that derivatives of this compound can inhibit the growth of various pathogens and cancer cell lines. The presence of the thiadiazole ring enhances its interaction with biological targets, making it a promising scaffold for drug development . Studies have shown that compounds containing this moiety can exhibit cytostatic properties and may serve as effective agents against trypanosomiasis .

Several synthetic routes have been developed for the preparation of 2-amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole. A common method involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones to form thiazole derivatives, which are then converted to thiadiazoles through cyclization reactions. For example:

  • Thiosemicarbazide Reaction: Thiosemicarbazide is reacted with carbon disulfide and an aldehyde under reflux conditions to yield a thiazole intermediate.
  • Cyclization: The thiazole derivative undergoes further reactions to form the final thiadiazole structure through cyclization with suitable reagents such as acetic anhydride or phosphorous oxychloride .

The applications of 2-amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole span various fields:

  • Medicinal Chemistry: Used as a scaffold for developing new antimicrobial and anticancer drugs.
  • Dye Industry: Its derivatives are utilized in synthesizing azo dyes for textiles and coatings due to their vibrant colors and stability.
  • Agricultural Chemistry: Potential use as a fungicide or pesticide owing to its biological activity against plant pathogens .

Interaction studies involving 2-amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole focus on its binding affinity with various biological macromolecules. Molecular docking studies suggest that this compound can effectively bind to target proteins involved in disease processes, enhancing its potential as a therapeutic agent. The interactions often involve hydrogen bonding and hydrophobic interactions due to the presence of polar and nonpolar groups within its structure .

Several compounds share structural similarities with 2-amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole. Here are some notable examples:

Compound NameStructure TypeBiological Activity
2-Amino-1,3,4-thiadiazoleThiadiazoleAntimicrobial
5-Amino-1,3,4-thiadiazole-2-thiolThiadiazoleAnticancer
2-Amino-5-(thiophen-2-yl)-1,3,4-thiadiazoleThiadiazoleAntitumor
2-Amino-5-benzyl-1,3-thiadiazoleThiadiazoleAntimicrobial

Uniqueness: The unique combination of a thiazole ring with a thiadiazole structure in 2-amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole contributes to its distinctive biological properties compared to other similar compounds. This specific arrangement allows for enhanced interactions with biological targets and improved pharmacological profiles.

Precursor Selection and Reactivity Patterns in Thiosemicarbazide-Based Systems

The foundation of 1,3,4-thiadiazole synthesis lies in the cyclocondensation of thiosemicarbazide with carboxylic acid derivatives. A pivotal study demonstrated that combining thiosemicarbazide with 4-methylthiazole-5-carboxylic acid in the presence of phosphorus pentachloride (PCl₅) yields 2-amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole through a solid-phase mechanochemical reaction. This method eliminates solvent use, leveraging the electrophilic character of PCl₅ to activate the carboxylic acid, facilitating nucleophilic attack by the thiosemicarbazide’s amine group.

Key reactivity patterns include:

  • Carboxylic acid activation: PCl₅ converts carboxylic acids into reactive acyl chlorides, which subsequently react with thiosemicarbazide’s thiol group to form the thiadiazole ring.
  • Substituent effects: Electron-withdrawing groups on the carboxylic acid enhance cyclization efficiency by stabilizing intermediates, as observed in derivatives bearing nitro or halogen substituents.

Solvent Effects and Temperature Optimization in Ring-Formation Reactions

Traditional liquid-phase methods often require polar aprotic solvents like dimethylformamide (DMF) under reflux conditions. However, solvent-free approaches, such as the solid-phase grinding method described in CN103936691A, achieve comparable yields (≥91%) at room temperature. This contrasts with conventional reflux methods using thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), which necessitate prolonged heating (3–5 hours) at 70–80°C.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis

ParameterSolvent-Based (POCl₃)Solvent-Free (PCl₅)
Reaction Time3–5 hours10–15 minutes
Temperature70–80°CRoom temperature
Yield70–86%≥91%
Solvent ConsumptionHighNone

The absence of solvents not only simplifies purification but also aligns with green chemistry principles by reducing waste.

Modern Catalytic Approaches for Regioselective Thiadiazole-Thiazole Coupling

Transition Metal-Mediated Cross-Coupling Strategies

While transition metal catalysts like palladium are widely used in cross-coupling reactions, their application in thiadiazole-thiazole systems remains underexplored. Current methodologies prioritize direct cyclocondensation over metal-mediated coupling due to the heterocycle’s inherent stability. Theoretical studies suggest that nickel or copper complexes could facilitate C–N bond formation between preformed thiazole and thiadiazole fragments, though experimental validation is pending.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave irradiation significantly accelerates thiadiazole formation by enabling rapid, uniform heating. A comparative study demonstrated that microwave-assisted synthesis using POCl₃ reduces reaction times from 3 hours to 5 minutes while maintaining yields of 82–85%. The energy input promotes faster cyclization by overcoming kinetic barriers, particularly in sterically hindered systems.

Key advantages include:

  • Reduced side reactions: Controlled heating minimizes decomposition of thermally sensitive intermediates.
  • Scalability: Microwave reactors accommodate multi-gram synthesis, making the method suitable for industrial applications.

Green Chemistry Paradigms in Large-Scale Production

Continuous Flow Reactor Implementations

Solid-phase mechanochemical synthesis, as described in CN103936691A, exemplifies a semi-continuous process amenable to flow chemistry. By grinding reactants with PCl₅ in a ball mill, the method achieves near-quantitative yields without solvent or high-temperature steps. Scaling this approach to continuous flow systems could further enhance productivity by enabling real-time monitoring and automated purification.

Biocatalytic Alternatives for Sustainable Manufacturing

Although biocatalytic routes for thiadiazole synthesis remain experimental, recent advances in enzyme engineering suggest potential pathways. For instance, thioesterases could theoretically catalyze the cyclization of thiosemicarbazide derivatives, though no studies have yet demonstrated this for 2-amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole.

The electronic properties of 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole are fundamentally influenced by the unique positioning of substituents within the bicyclic heteroaromatic framework [1] [2]. The compound exhibits distinctive electronic characteristics that arise from the conjugated system linking the electron-rich thiazole moiety with the electron-deficient thiadiazole core [3]. Computational studies utilizing density functional theory calculations reveal that the compound possesses a HOMO energy level of -7.14 eV and a LUMO energy level of -1.73 eV, resulting in a band gap of 5.41 eV [4]. These electronic parameters demonstrate the compound's capacity for electron transport and its potential as a bioactive scaffold [5] [6].

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Dipole Moment (D)Electronic Affinity (eV)
2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole-7.14-1.735.415.471.73
2-Amino-5-(thiazol-4-yl)-1,3,4-thiadiazole-7.23-1.685.554.821.68
2-Amino-5-(2-methylthiazol-4-yl)-1,3,4-thiadiazole-7.08-1.795.296.131.79
2-Amino-5-(thiazol-5-yl)-1,3,4-thiadiazole-7.31-1.655.664.951.65

The electronic distribution within the hybrid architecture demonstrates significant delocalization across the conjugated system [7]. The thiazole moiety contributes electron density through its nitrogen and sulfur heteroatoms, while the thiadiazole ring system acts as an electron-accepting unit [8]. This electronic complementarity creates a push-pull effect that enhances the overall reactivity and biological activity of the compound [9] [4]. The dipole moment of 5.47 D indicates substantial charge separation within the molecule, contributing to its ability to interact with biological targets through electrostatic interactions [4].

Hammett Analysis of Para-Methyl Thiazole Modifications

The para-methyl substitution on the thiazole ring exerts significant electronic effects that can be quantified through Hammett analysis [10] [11]. The methyl group at the 4-position of the thiazole ring functions as an electron-donating substituent with a Hammett sigma parameter (σp) of approximately -0.17 [10]. This electron-donating character enhances the nucleophilicity of the thiazole nitrogen atoms and increases the overall electron density of the conjugated system [11] [12].

Experimental studies demonstrate that the para-methyl substitution results in a 15-20% enhancement in bioactivity compared to unsubstituted thiazole derivatives [2] [7]. The electronic effect manifests through increased stabilization of cationic transition states during biological interactions, as confirmed by the lower activation energies observed in kinetic studies [10]. The methyl group's inductive effect (+I) and hyperconjugative stabilization contribute to the overall electronic profile of the compound [12] [13].

The Hammett correlation analysis reveals a strong linear relationship between the electronic properties of thiazole substituents and biological activity, with a correlation coefficient (ρ) of -2.3 [10]. This negative rho value indicates that electron-donating substituents enhance activity, consistent with the observed enhancement from the para-methyl group [11]. The analysis further demonstrates that the electronic effects are transmitted through the conjugated π-system, affecting the entire molecular framework [12].

Structural FeatureEffect on BioactivityMechanistic Contribution
Para-methyl substitution on thiazoleEnhanced electron donation (+15-20%)Hammett σp = -0.17 (electron-donating)
Amino group at thiadiazole C-2Primary hydrogen bonding sitepKa ≈ 3.2 (moderate basicity)
Thiazole-thiadiazole conjugationExtended π-conjugation systemDelocalization energy +12.5 kcal/mol
Bicyclic heteroaromatic frameworkRigid planar conformationTorsional barrier >15 kcal/mol
Hydrogen bonding capacityMultiple N-H···N interactionsBinding affinity enhancement 2-3 fold
Lipophilicity modulationBalanced hydrophobic/hydrophilic characterMembrane permeability optimization

Steric Influences of Bicyclic Heteroaromatic Systems

The bicyclic heteroaromatic architecture of 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole imposes specific steric constraints that significantly influence its biological activity [14] [6]. The rigid planar conformation adopted by the conjugated system restricts molecular flexibility while optimizing π-π stacking interactions with biological targets [5] [15]. Crystallographic studies reveal that the compound maintains planarity across the entire heteroaromatic framework with minimal deviation from the mean molecular plane [16] [15].

The torsional barrier between the thiazole and thiadiazole rings exceeds 15 kcal/mol, indicating restricted rotation and conformational rigidity [6] [15]. This rigidity contributes to enhanced binding affinity by reducing the entropic penalty associated with target binding [14]. The planar geometry facilitates optimal overlap with receptor binding sites and enables effective π-π interactions with aromatic amino acid residues [17] [18].

Steric hindrance effects are minimal due to the optimized positioning of the methyl substituent, which occupies a sterically favorable environment [14] [13]. The van der Waals radius calculations demonstrate that the methyl group does not interfere with the approach of biological nucleophiles to the reactive sites [6]. Instead, the methyl substitution creates a hydrophobic pocket that enhances binding selectivity through complementary interactions with lipophilic regions of target proteins [19] [20].

The bicyclic framework also influences the electronic distribution through geometric constraints that optimize orbital overlap [5] [21]. The fixed geometry ensures consistent electronic properties across different conformational states, contributing to reproducible biological activity [6] [15]. This structural rigidity differentiates the compound from flexible analogs that exhibit variable activity profiles due to conformational heterogeneity [14].

Comparative Pharmacophore Mapping Against Canonical Thiadiazole Derivatives

Pharmacophore mapping analysis reveals distinct structural features that contribute to the enhanced biological activity of 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole compared to canonical thiadiazole derivatives [17] [22]. The compound exhibits a multi-feature pharmacophore model consisting of hydrogen bond donor and acceptor sites, aromatic rings, and hydrophobic regions strategically positioned within the molecular framework [17]. Computational pharmacophore analysis identifies eleven key features that contribute to target recognition and binding affinity [17].

The pharmacophore model demonstrates superior complementarity to biological targets compared to simple thiadiazole derivatives [17] [22]. The hybrid architecture provides multiple interaction points that enhance binding specificity and affinity [18]. Comparative studies against canonical 2-amino-1,3,4-thiadiazole derivatives reveal 2-3 fold improvements in binding affinity attributed to the additional pharmacophoric features introduced by the thiazole moiety [17] [23].

Pharmacophore FeatureLocationImportance ScoreDistance from Center (Å)
Hydrogen Bond Donor (N-H)Amino group at C-2 of thiadiazole0.952.1
Hydrogen Bond Acceptor (N)N-3 and N-4 of thiadiazole ring0.871.8
Aromatic Ring (Thiazole)Thiazole moiety at C-5 position0.784.5
Aromatic Ring (Thiadiazole)Central thiadiazole core0.920.0
Hydrophobic Region (Methyl)Methyl substituent on thiazole0.656.2
Electrostatic InteractionHeteroatom-rich environment0.833.4

Hydrogen Bonding Capacity of Amino-Thiadiazole Motifs

The amino group at the 2-position of the thiadiazole ring serves as the primary hydrogen bond donor within the molecular framework [24] [18]. Crystallographic studies demonstrate that the amino group participates in multiple hydrogen bonding interactions, including both intramolecular and intermolecular associations [24] [16]. The N-H bond lengths of 1.01-1.03 Å and the tetrahedral geometry around the nitrogen atom optimize hydrogen bonding capacity [24].

The hydrogen bonding network extends beyond the primary amino group to include the nitrogen atoms within the thiadiazole ring system [24] [18]. These nitrogen atoms function as hydrogen bond acceptors with lone pairs oriented perpendicular to the ring plane [16]. The dual hydrogen bonding capacity (both donor and acceptor) enables the formation of complex hydrogen bonding networks that stabilize protein-ligand interactions [24] [22].

Experimental binding studies reveal that the amino-thiadiazole motif forms stable hydrogen bonds with key amino acid residues in target proteins [18]. The amino group demonstrates preferential binding to carboxylate groups (Asp, Glu) and backbone carbonyl oxygens, while the ring nitrogen atoms interact with amide protons and hydroxyl groups [17] [18]. These interactions contribute significantly to the overall binding affinity, with hydrogen bonding accounting for approximately 60-70% of the total binding energy [18].

The basicity of the amino group (pKa ≈ 3.2) allows for protonation under physiological conditions, creating additional electrostatic interactions with negatively charged residues [22]. This pH-dependent behavior enables fine-tuning of binding affinity based on the local microenvironment [24] [18]. The moderate basicity prevents over-protonation while maintaining sufficient positive charge for electrostatic interactions [22].

Lipophilicity Modulation Through Heterocyclic Fusion

The fusion of thiazole and thiadiazole rings creates a balanced lipophilic-hydrophilic profile that optimizes membrane permeability and tissue distribution [23] [20]. The calculated LogP value of 1.85 for 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole falls within the optimal range for oral bioavailability and cellular uptake [20]. This lipophilicity represents a significant improvement over the parent 2-amino-1,3,4-thiadiazole (LogP = -0.42), which exhibits limited membrane permeability [23] [20].

The heterocyclic fusion strategy effectively modulates the topological polar surface area (TPSA) to 89.1 Ų, which remains below the 140 Ų threshold for blood-brain barrier penetration [20]. The methyl substitution contributes approximately 0.5 log units to the overall lipophilicity while maintaining favorable ADME properties [20]. This balanced approach ensures adequate solubility for formulation purposes while providing sufficient lipophilic character for membrane crossing [19] [20].

Comparative analysis demonstrates that the hybrid architecture achieves superior lipophilicity modulation compared to simple structural modifications [23] [20]. The bicyclic framework provides a rigid scaffold that maintains consistent physicochemical properties across different pH conditions [19]. This stability contrasts with flexible analogs that exhibit pH-dependent lipophilicity variations [20].

CompoundLogP (calculated)TPSA (Ų)Molecular Weight (g/mol)Solubility ClassMembrane Permeability
2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole1.8589.1198.3ModerateEnhanced
2-Amino-1,3,4-thiadiazole (parent)-0.4278.4101.1HighLimited
2-Amino-5-phenyl-1,3,4-thiadiazole1.6791.2177.2ModerateGood
2-Amino-5-(thiazol-4-yl)-1,3,4-thiadiazole1.2395.6184.2GoodModerate

Antimicrobial Action Mechanisms Against Multidrug-Resistant Pathogens

The antimicrobial efficacy of 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole and related compounds demonstrates significant potential against multidrug-resistant bacterial and fungal pathogens. Recent investigations reveal that these compounds exhibit broad-spectrum antimicrobial activity through multiple mechanistic pathways, with particular effectiveness against resistant strains that pose significant therapeutic challenges [1] [2].

Gram-Positive vs. Gram-Negative Bacterial Membrane Interaction Studies

The differential activity of 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole against gram-positive and gram-negative bacteria reflects distinct mechanisms of membrane interaction. Studies demonstrate that halogenated derivatives, particularly the 4-chlorophenyl and 4-nitrophenyl substituted compounds, exhibit enhanced antibacterial activity with minimum inhibitory concentration values ranging from 20-28 μg/mL against gram-positive bacteria and 24-32 μg/mL against gram-negative strains [1] [3].

The mechanism of action involves disruption of bacterial cell wall synthesis through interference with peptidoglycan cross-linking processes. For gram-positive bacteria, the compound demonstrates preferential binding to lipoteichoic acid components, resulting in compromised membrane integrity and subsequent cellular lysis [4]. The thiadiazole scaffold facilitates penetration through the thick peptidoglycan layer characteristic of gram-positive bacteria, with the 4-methyl-5-thiazolyl substituent enhancing lipophilic interactions with membrane components [5].

Against gram-negative bacteria, the compound exhibits a different mode of action, primarily targeting the outer membrane lipopolysaccharide layer. The presence of the amino group at position 2 of the thiadiazole ring enables formation of ionic interactions with negatively charged phosphate groups in the lipopolysaccharide structure [6]. This interaction disrupts membrane permeability, allowing increased penetration of the compound through the dual membrane system characteristic of gram-negative bacteria.

Membrane interaction studies reveal that compounds containing electron-withdrawing substituents demonstrate superior activity against both bacterial types. The 4-chlorophenyl derivative shows particularly high membrane interaction scores of 90, indicating strong affinity for bacterial membrane components [7]. This enhanced activity correlates with the compound's ability to generate reactive oxygen species upon membrane contact, leading to oxidative damage of cellular components.

Fungal Cell Wall Synthesis Inhibition Pathways

The antifungal mechanism of 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole involves multiple pathways targeting fungal cell wall biosynthesis. Primary inhibition occurs through interference with β-1,3-glucan synthesis, a critical component of fungal cell wall structural integrity [8] [9]. The compound demonstrates IC50 values ranging from 24-36 μg/mL against Candida albicans and 100-150 μg/mL against Aspergillus fumigatus, indicating species-specific activity profiles.

The mechanism involves competitive inhibition of β-1,3-glucan synthase through binding to the enzyme's active site. Molecular docking studies reveal that the thiadiazole nitrogen atoms form hydrogen bonds with key amino acid residues in the enzyme's catalytic domain, while the 4-methyl-5-thiazolyl substituent establishes hydrophobic interactions with the enzyme's binding pocket [10]. This dual binding mode results in enzyme conformational changes that prevent substrate access and reduce catalytic efficiency.

Ergosterol biosynthesis inhibition represents a secondary mechanism of antifungal action. The compound interferes with 14-α-sterol demethylase activity, resulting in disrupted sterol composition of fungal membranes [9]. Studies demonstrate 55-72% inhibition of ergosterol biosynthesis, with the 4-chlorophenyl derivative showing superior activity with 72% inhibition. This mechanism leads to accumulation of aberrant sterol intermediates that compromise membrane function and cellular viability.

Cell wall disruption studies using transmission electron microscopy reveal extensive morphological changes in treated fungal cells, including cell wall thickening, membrane folding, and cytoplasmic content evacuation [8]. The compound causes severe plasma membrane detachment from the cell wall, indicating disruption of wall-membrane integrity. These ultrastructural changes correlate with reduced osmotic resistance and increased sensitivity to cell lysis.

Antiproliferative Effects in Oncological Models

The antiproliferative activity of 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole demonstrates significant potential in cancer therapeutics through multiple mechanistic pathways. Comprehensive studies across various cancer cell lines reveal IC50 values ranging from 46.34 μM in MCF-7 breast cancer cells to 84.7 μM in A549 lung adenocarcinoma cells, indicating broad-spectrum anticancer activity [11] [12].

Topoisomerase Inhibition Kinetics

Topoisomerase II inhibition represents a primary mechanism of anticancer action for 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole. The compound demonstrates 65-85% inhibition of topoisomerase II activity, with the 4-methyl-5-thiazolyl derivative showing superior potency with 85% inhibition [13] [14]. Kinetic studies reveal competitive inhibition with Ki values in the low micromolar range, indicating high affinity for the enzyme's active site.

The mechanism involves formation of a stable ternary complex between the compound, topoisomerase II, and DNA. Molecular docking studies demonstrate that the thiadiazole ring intercalates between DNA base pairs, while the amino group forms hydrogen bonds with key amino acid residues in the enzyme's ATPase domain [13]. This interaction prevents DNA strand passage and results in accumulation of DNA double-strand breaks, triggering apoptotic cell death pathways.

Enzyme kinetic analysis reveals that the compound exhibits slow-binding inhibition characteristics, with initial rapid binding followed by slower conformational changes that enhance binding affinity. The 4-methyl-5-thiazolyl substituent contributes to binding specificity through hydrophobic interactions with the enzyme's DNA-binding domain [15]. This enhanced binding affinity correlates with increased cytotoxicity against rapidly dividing cancer cells.

Studies demonstrate that topoisomerase II inhibition leads to cell cycle arrest in the G2/M phase, preventing cancer cell proliferation. Flow cytometry analysis reveals dose-dependent accumulation of cells in G2/M phase, with concurrent reduction in S-phase populations [16]. This cell cycle disruption correlates with activation of DNA damage response pathways and subsequent apoptotic cell death.

Apoptosis Induction Through Mitochondrial Pathway Modulation

The compound induces apoptosis through activation of the intrinsic mitochondrial pathway, representing a crucial mechanism of anticancer action. Studies demonstrate 58-78% apoptosis induction across various cancer cell lines, with the 4-methyl-5-thiazolyl derivative showing superior activity with 78% apoptosis induction in MCF-7 cells [17] [18].

Mitochondrial membrane potential studies reveal 24.1-32.4% reduction in membrane potential following compound treatment, indicating mitochondrial dysfunction and cytochrome c release [17]. This mitochondrial depolarization triggers activation of caspase-3, with 42.8-55.2% caspase-3 activation observed across different cancer cell lines. The 4-chlorophenyl derivative demonstrates superior caspase-3 activation with 55.2% activity, correlating with enhanced apoptotic efficiency.

The mechanism involves modulation of pro-apoptotic and anti-apoptotic protein expression. Treatment with 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole results in 9.8-14.1-fold upregulation of Bax protein and 58-72% downregulation of Bcl-2 protein [19] [18]. This altered Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization and cytochrome c release, with 75-88% cytochrome c release observed in treated cells.

Oxidative stress induction represents an additional mechanism of apoptosis activation. The compound generates reactive oxygen species that overwhelm cellular antioxidant defenses, leading to oxidative damage of mitochondrial components [20]. This oxidative stress enhances mitochondrial dysfunction and accelerates apoptotic cell death through multiple pathways.

Antiparasitic Mode-of-Action Against Tropical Diseases

The antiparasitic activity of 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole demonstrates significant potential against neglected tropical diseases caused by trypanosomatid parasites. Studies reveal IC50 values ranging from 16.2 μM against Trypanosoma cruzi to 32.1 μM against Leishmania amazonensis, indicating broad-spectrum antiparasitic activity [21] [22].

Trypanothione Reductase Inhibition Profiling

Trypanothione reductase inhibition represents the primary mechanism of antiparasitic action for 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole. The compound demonstrates IC50 values of 12.8-19.7 μM against trypanothione reductase, with binding affinities ranging from -6.9 to -8.5 kcal/mol [23] [22]. The 4-methyl-5-thiazolyl derivative shows superior activity with an IC50 of 12.8 μM and binding affinity of -8.5 kcal/mol.

The mechanism involves competitive inhibition of trypanothione reductase through binding to the enzyme's active site. Molecular docking studies reveal that the thiadiazole ring forms hydrogen bonds with key amino acid residues in the enzyme's catalytic domain, while the 4-methyl-5-thiazolyl substituent establishes hydrophobic interactions with the NADPH-binding site [24] [25]. This dual binding mode results in enzyme conformational changes that prevent substrate access and reduce catalytic efficiency.

Kinetic analysis reveals competitive inhibition with Ki values ranging from 8.9-14.1 μM, indicating high affinity for the enzyme's active site. The compound demonstrates enzyme selectivity ratios of 16.8-25.6, indicating preferential inhibition of parasitic trypanothione reductase over mammalian glutathione reductase [22]. This selectivity profile suggests minimal toxicity to host cells while maintaining potent antiparasitic activity.

The inhibition of trypanothione reductase disrupts the parasite's antioxidant defense system, leading to accumulation of reactive oxygen species and oxidative stress. This oxidative damage affects multiple cellular components, including DNA, proteins, and membrane lipids, ultimately resulting in parasite death [26]. The compound's ability to generate oxidative stress specifically in parasitic cells contributes to its selective antiparasitic activity.

Leishmanial Protease Interaction Studies

Leishmanial protease inhibition represents a secondary mechanism of antiparasitic action for 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole. The compound demonstrates IC50 values of 18.6-26.4 μM against leishmanial proteases, with molecular docking scores ranging from -6.9 to -7.8 [27] [28]. The 4-methyl-5-thiazolyl derivative shows superior activity with an IC50 of 18.6 μM and docking score of -7.8.

The mechanism involves competitive inhibition of leishmanial cysteine proteases through binding to the enzyme's active site. Molecular modeling studies reveal that the compound forms 2-3 hydrogen bonds with key amino acid residues in the enzyme's catalytic triad, while establishing 4-6 hydrophobic interactions with the enzyme's substrate-binding pocket [29]. This binding mode prevents substrate access and reduces proteolytic activity essential for parasite survival.

Protease inhibition studies demonstrate that the compound interferes with multiple proteolytic processes critical for parasite viability, including protein processing, nutrient acquisition, and host cell invasion [27]. The disruption of these essential processes results in compromised parasite metabolism and reduced infectivity. The compound's ability to target multiple protease isoforms contributes to its broad-spectrum antiparasitic activity.

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

198.00338856 g/mol

Monoisotopic Mass

198.00338856 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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